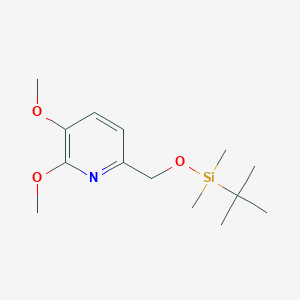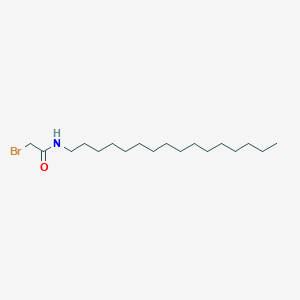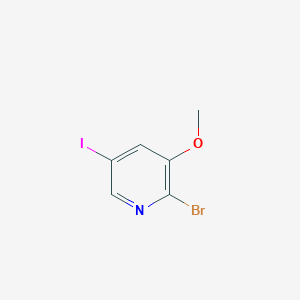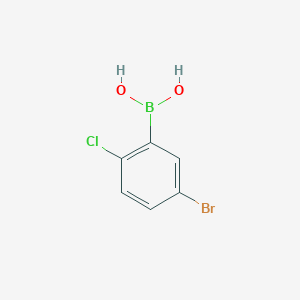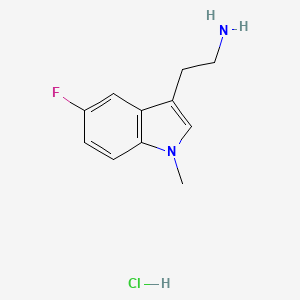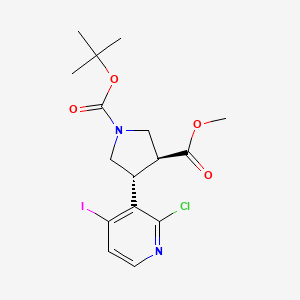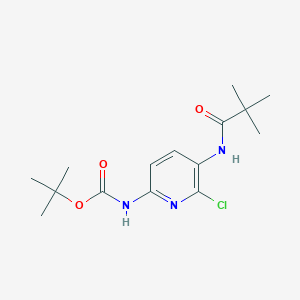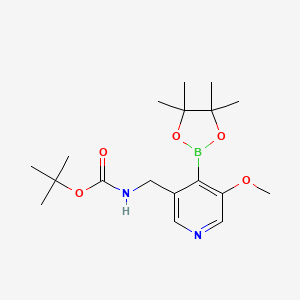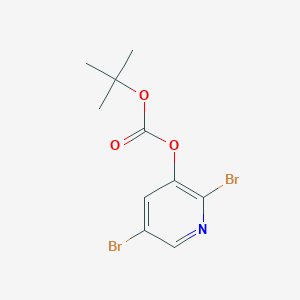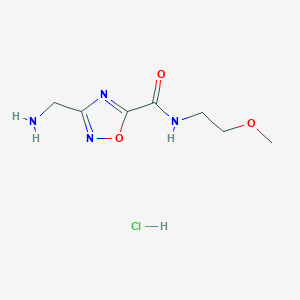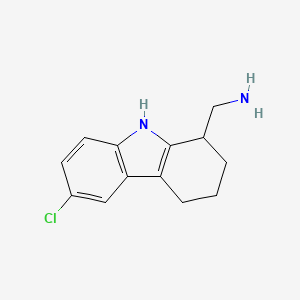
(6-chloro-1,2,3,4,9-pentahydro-4aH-carbazolyl)methylamine
Overview
Description
The compound “(6-chloro-1,2,3,4,9-pentahydro-4aH-carbazolyl)methylamine” is also known as "6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine" . It has a molecular formula of C12H13ClN2 . The average mass of this compound is 220.698 Da and the monoisotopic mass is 220.076721 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a chloro group attached to a pentahydro-4aH-carbazolyl group . More detailed structural analysis would require advanced computational chemistry tools or experimental data, which are beyond my current capabilities.Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 405.2±45.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 65.7±3.0 kJ/mol . The flash point is 198.9±28.7 °C . The index of refraction is 1.683 . The molar refractivity is 63.8±0.3 cm3 . This compound has 2 H bond acceptors, 3 H bond donors, and 0 freely rotating bonds .Scientific Research Applications
Treatment of Human Papillomavirus (HPV) Infections
One of the notable applications of this compound is in the treatment of HPV infections. An efficient asymmetric synthesis of a derivative of this compound, N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide , has been described for potential use in treating HPV . HPV is a common sexually transmitted infection that can lead to various benign and premalignant epithelial tumors. The synthesis process of this derivative highlights the compound’s medicinal potential in virology and pharmacology.
Anti-inflammatory Applications
The indazole moiety, which is structurally related to the compound , has been found to possess anti-inflammatory properties . Derivatives of indazole have been synthesized and tested for their anti-inflammatory potential, which suggests that the carbazole derivatives could also be explored for similar applications. This opens up research avenues in the development of new anti-inflammatory drugs.
Anticancer Research
Indole derivatives, which share a similar heterocyclic structure with carbazole, have been investigated for their antiproliferative properties against various cancer cell lines . This suggests that the compound could also be studied for its potential anticancer applications, contributing to the field of oncology.
Antimicrobial Activity
Compounds with an indazole core have shown antimicrobial activity . By extension, the carbazole compound could be researched for its efficacy against microbial infections, which could lead to the development of new antimicrobial agents.
properties
IUPAC Name |
(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-9-4-5-12-11(6-9)10-3-1-2-8(7-15)13(10)16-12/h4-6,8,16H,1-3,7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKZRYDOOBGQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



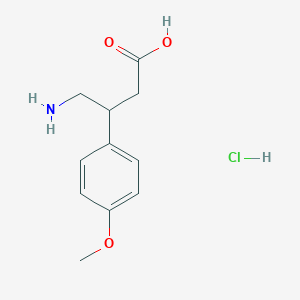
![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)
